Cas no 62310-17-2 (2-chloro-5-(diethylsulfamoyl)benzoic acid)

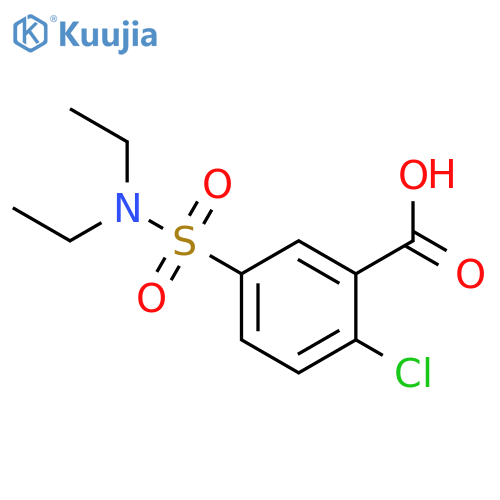

62310-17-2 structure

商品名:2-chloro-5-(diethylsulfamoyl)benzoic acid

CAS番号:62310-17-2

MF:C11H14ClNO4S

メガワット:291.75116109848

MDL:MFCD00625734

CID:843853

PubChem ID:767895

2-chloro-5-(diethylsulfamoyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-CHLORO-5-DIETHYLSULFAMOYL-BENZOIC ACID

- 2-chloro-5-(diethylsulfamoyl)benzoic acid

- benzoic acid, 2-chloro-5-[(diethylamino)sulfonyl]-

- 2-CHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOIC ACID

- G75996

- 2-chloro-5-(N,N-diethylsulfamoyl)benzoicacid

- EN300-00330

- IWLIXVSPGIDTAZ-UHFFFAOYSA-N

- CS-0218184

- Cambridge id 5323209

- MFCD00625734

- AKOS000114711

- AB00080716-01

- J-508815

- 2-chloro-5-(diethylaminosulfonyl)benzoic acid

- Z53036650

- F3284-8051

- 62310-17-2

- SCHEMBL7335509

- Oprea1_251873

- Oprea1_334515

- 2-chloro-5-(N,N-diethylsulfamoyl)benzoic acid

-

- MDL: MFCD00625734

- インチ: InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)

- InChIKey: IWLIXVSPGIDTAZ-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O

計算された属性

- せいみつぶんしりょう: 291.03332

- どういたいしつりょう: 291.0332068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 83.1Ų

じっけんとくせい

- PSA: 74.68

2-chloro-5-(diethylsulfamoyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-500mg |

2-Chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 97% | 500mg |

¥10011 | 2023-02-17 | |

| TRC | T777078-100mg |

2-Chloro-5-[(diethylamino)sulfonyl]benzoic Acid |

62310-17-2 | 100mg |

$ 95.00 | 2022-06-02 | ||

| Life Chemicals | F3284-8051-20μmol |

2-chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-250mg |

2-Chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 97% | 250mg |

¥1763.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-1g |

2-Chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 97% | 1g |

¥11964 | 2023-02-17 | |

| Enamine | EN300-00330-5.0g |

2-chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 95.0% | 5.0g |

$1970.0 | 2025-02-21 | |

| Life Chemicals | F3284-8051-5mg |

2-chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3284-8051-30mg |

2-chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| abcr | AB219509-1g |

2-Chloro-5-[(diethylamino)sulfonyl]benzoic acid, 95%; . |

62310-17-2 | 95% | 1g |

€748.00 | 2025-03-19 | |

| Enamine | EN300-00330-0.1g |

2-chloro-5-(diethylsulfamoyl)benzoic acid |

62310-17-2 | 95.0% | 0.1g |

$165.0 | 2025-02-21 |

2-chloro-5-(diethylsulfamoyl)benzoic acid 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

62310-17-2 (2-chloro-5-(diethylsulfamoyl)benzoic acid) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62310-17-2)2-chloro-5-(diethylsulfamoyl)benzoic acid

清らかである:99%

はかる:250mg

価格 ($):242.0